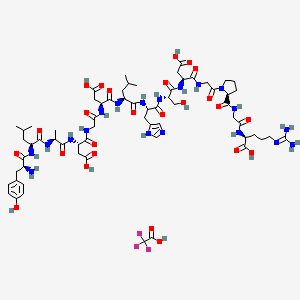

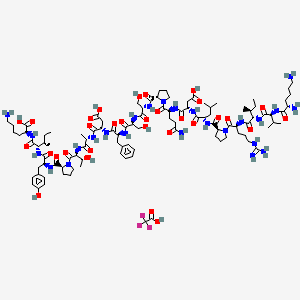

Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) Trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cullin-Associated NEDD8-Dissociated Protein 1 (CAND1) is a key assembly factor of SCF (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complexes . It promotes the exchange of the substrate-recognition F-box subunit in SCF complexes, playing a key role in the cellular repertoire of SCF complexes . CAND1 has been identified as a rabphilin-3A-binding protein in the posterior pituitary .

Synthesis Analysis

The synthesis of CAND1 involves various techniques such as glutathione S-transferase (GST)-pulldown assays and proteomic analyses . In-gel digestion and nano-liquid chromatography-mass spectrometry/mass spectrometry (LC/MS/MS) analysis were used to examine this protein .Molecular Structure Analysis

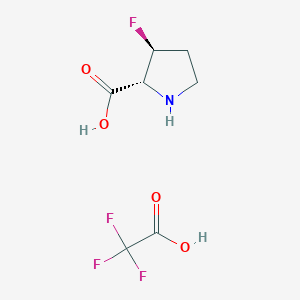

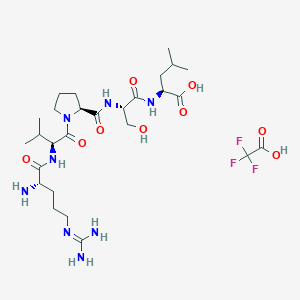

CAND1 is a polypeptide with a molecular weight of 2175.48 and a formula of C100H159N25O29 . The sequence of this polypeptide is Lys-Val-Ile-Arg-Pro-Leu-Asp-Gln-Pro-Ser-Ser-Phe-Asp-Ala-Thr-Pro-Tyr-Ile-Lys .Chemical Reactions Analysis

The exchange activity of CAND1 is coupled with cycles of neddylation conjugation. In the deneddylated state, cullin-binding CAND1 binds CUL1-RBX1, increasing dissociation of the SCF complex and promoting exchange of the F-box protein .Physical and Chemical Properties Analysis

CAND1 is a polypeptide that can be found by peptide screening . It has a molecular weight of 2175.48 and a formula of C100H159N25O29 .Mécanisme D'action

Target of Action

The primary target of Cullin-Associated NEDD8-Dissociated Protein 1 (CAND1) is the Cullin-RING E3 ligases (CRLs) . CAND1 acts as an exchange factor allowing substrate recognition part exchange and plays a vital role in reactivating CRLs . It is also known to interact endogenously with rabphilin-3A .

Mode of Action

CAND1 binds to CUL1, preventing it from associating with other components that form the ligase . The exchange activity of CAND1 is coupled with cycles of neddylation conjugation: in the deneddylated state, cullin-binding CAND1 binds CUL1-RBX1, increasing dissociation of the SCF complex and promoting exchange of the F-box protein .

Biochemical Pathways

CAND1 is involved in the ubiquitin-proteasome system (UPS) . In UPS, target proteins are ubiquitinated and subsequently degraded by the 26S proteasome . CAND1 is required for the assembly of the SCF E3 ubiquitin ligase complex .

Result of Action

Overexpression of CAND1 results in deubiquitylation of rabphilin-3A in PC12 cells . Moreover, overexpression of CAND1 in PC12 cells co-transfected with AVP enhanced both basal and KCl-stimulated AVP secretion . These findings indicate that CAND1 inhibits the ubiquitylation of rabphilin-3A and positively regulates AVP secretion .

Action Environment

The action of CAND1 is influenced by multiple plant hormones . Silencing of SlCAND1 expression using RNAi strategy resulted in a pleiotropic and gibberellin/auxin-associated phenotypes . Application of exogenous GA3 or IAA could partly rescue some SlCAND1-silenced phenotypes .

Analyse Biochimique

Biochemical Properties

Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) Trifluoroacetate acts as an exchange factor that facilitates the exchange of substrate recognition components in CRLs. This peptide interacts with various enzymes and proteins, including Cullin-RING E3 ubiquitin ligases, ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3) . The interaction with these biomolecules is crucial for the reactivation of CRLs, allowing them to mediate the degradation of target proteins effectively.

Cellular Effects

This compound influences various cellular processes by modulating the activity of CRLs. This peptide affects cell signaling pathways, gene expression, and cellular metabolism by regulating the degradation of key regulatory proteins . The impact on cell function includes alterations in cell cycle progression, apoptosis, and response to stress signals.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to Cullin-RING E3 ubiquitin ligases and promoting the exchange of substrate recognition components . This binding interaction is essential for the reactivation of CRLs, enabling them to ubiquitinate and target proteins for degradation. Additionally, this peptide may influence enzyme inhibition or activation and changes in gene expression through its regulatory role in the ubiquitin-proteasome system.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this peptide are critical factors that influence its long-term effects on cellular function . Studies have shown that the peptide’s activity may decrease over time due to degradation, which can impact its effectiveness in modulating CRLs and other cellular processes.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the peptide may effectively modulate CRLs and influence cellular processes without causing adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse effects on cellular function. It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing any negative impact.

Metabolic Pathways

This compound is involved in metabolic pathways related to the ubiquitin-proteasome system . This peptide interacts with enzymes such as ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3), which are essential for protein ubiquitination and degradation. The peptide’s role in these pathways can influence metabolic flux and metabolite levels within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the peptide’s localization and accumulation, influencing its activity and function. Understanding the transport and distribution mechanisms is crucial for optimizing the peptide’s use in biochemical studies.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the peptide to specific compartments or organelles within the cell, where it can exert its regulatory effects on CRLs and other cellular processes. The localization of this peptide is essential for its activity and function in modulating protein degradation.

Propriétés

IUPAC Name |

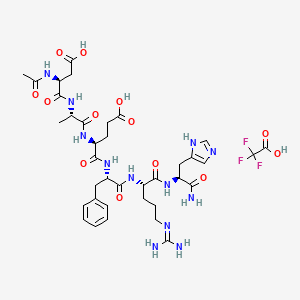

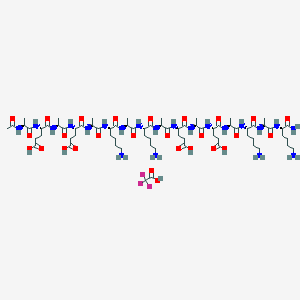

(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C100H159N25O29.C2HF3O2/c1-11-53(7)78(95(149)111-63(99(153)154)27-17-19-39-102)120-87(141)66(46-58-32-34-59(129)35-33-58)116-91(145)73-31-23-43-125(73)98(152)80(56(10)128)122-81(135)55(9)108-83(137)67(47-75(131)132)113-85(139)65(45-57-24-14-13-15-25-57)112-88(142)69(49-126)117-89(143)70(50-127)118-92(146)72-30-22-42-124(72)97(151)62(36-37-74(104)130)109-86(140)68(48-76(133)134)114-84(138)64(44-51(3)4)115-90(144)71-29-21-41-123(71)96(150)61(28-20-40-107-100(105)106)110-94(148)79(54(8)12-2)121-93(147)77(52(5)6)119-82(136)60(103)26-16-18-38-101;3-2(4,5)1(6)7/h13-15,24-25,32-35,51-56,60-73,77-80,126-129H,11-12,16-23,26-31,36-50,101-103H2,1-10H3,(H2,104,130)(H,108,137)(H,109,140)(H,110,148)(H,111,149)(H,112,142)(H,113,139)(H,114,138)(H,115,144)(H,116,145)(H,117,143)(H,118,146)(H,119,136)(H,120,141)(H,121,147)(H,122,135)(H,131,132)(H,133,134)(H,153,154)(H4,105,106,107);(H,6,7)/t53-,54-,55-,56+,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,77-,78-,79-,80-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQOFCFHWNMISN-DBZXFJPBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C102H160F3N25O31 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2289.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxalic acid; bis(tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-YL]carbamate)](/img/structure/B6295282.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295356.png)

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295360.png)